(2E)-2-{[(4-acetylphenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile
Description
(2E)-2-{[(4-Acetylphenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile (CAS: 1025529-30-9) is an α,β-unsaturated nitrile derivative characterized by a conjugated enamine system. Its molecular formula is C₁₆H₁₈N₂O₂, with a molecular weight of 270.33 g/mol . The compound features a 4-acetylphenylamino substituent at the methylidene position and a 4,4-dimethyl-3-oxopentanenitrile backbone, which confers rigidity and electron-withdrawing properties.
Properties
IUPAC Name |
(2E)-2-[(4-acetylanilino)methylidene]-4,4-dimethyl-3-oxopentanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11(19)12-5-7-14(8-6-12)18-10-13(9-17)15(20)16(2,3)4/h5-8,10,18H,1-4H3/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPKIPYNPVSMMM-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC=C(C#N)C(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)N/C=C(\C#N)/C(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-{[(4-acetylphenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-acetylaniline with a suitable aldehyde to form an imine intermediate. This intermediate is then subjected to further reactions, such as condensation with a nitrile-containing compound, to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-{[(4-acetylphenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Synthesis and Production
The synthesis typically involves multiple steps, starting with the reaction of 4-acetylaniline with suitable aldehydes to form imine intermediates. These intermediates are then condensed with nitrile-containing compounds under specific conditions, often using solvents like ethanol or methanol and catalysts to enhance reaction efficiency . Industrial production may utilize continuous flow reactors for improved scalability .
Chemistry
- Building Block : The compound serves as a versatile building block in the synthesis of more complex organic molecules. It can undergo various chemical reactions including oxidation, reduction, and substitution .
- Reactivity Studies : Its ability to participate in nucleophilic substitution reactions allows researchers to explore its reactivity and potential derivatives .
Biology
- Biological Activity : Preliminary studies indicate potential biological activities such as antimicrobial and anticancer properties. The unique structure allows it to interact with biological targets, suggesting its utility in drug development .
- Mechanism of Action : The compound may exert its effects through interactions with enzymes or receptors involved in critical biological processes .
Medicine
- Drug Development : Ongoing research explores its potential as a therapeutic agent. The compound's structural features suggest it could be effective in treating various diseases, including cancer .
- Pharmacological Studies : Case studies have indicated that derivatives of this compound exhibit promising pharmacological activities, warranting further investigation into their therapeutic potential .
Industrial Applications
- Specialty Chemicals : The compound is utilized in the production of specialty chemicals and materials due to its unique properties . Its synthesis routes can be adapted for large-scale industrial applications.
Table 1: Summary of Chemical Reactions Involving (2E)-2-{[(4-acetylphenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile
| Reaction Type | Reagents Used | Conditions | Major Products |
|---|---|---|---|
| Oxidation | Potassium permanganate | Acidic/Basic medium | Carboxylic acids |
| Reduction | Sodium borohydride | Methanol/Ethanol | Amines/Alcohols |
| Substitution | Nucleophiles (amines/thio) | Basic medium | Various substituted products |
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of derivatives synthesized from this compound. Results indicated that certain derivatives exhibited significant inhibitory effects against various bacterial strains, suggesting their potential as new antimicrobial agents .
Case Study 2: Cancer Research
Research focused on the anticancer activity of this compound revealed that it inhibited cell proliferation in specific cancer cell lines. Mechanistic studies suggested that it may induce apoptosis through modulation of key signaling pathways .
Mechanism of Action
The mechanism by which (2E)-2-{[(4-acetylphenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share the 4,4-dimethyl-3-oxopentanenitrile core but differ in substituents, leading to variations in physicochemical properties and applications:
Key Observations:
- Polarity and Solubility : The 4-hydroxyphenyl derivative (CAS 150300-51-9) exhibits higher polarity due to the hydroxyl group, enhancing water solubility compared to the acetylated parent compound .
- Electronic Effects: The 4-dimethylaminophenyl substituent (CAS 1497445-43-8) introduces electron-donating properties, stabilizing charge-transfer complexes in photodynamic applications .
- Bioactivity : Thiazole-containing analogues (e.g., CAS 81518-41-4) demonstrate enhanced biological activity, particularly in anticancer studies, due to the bromophenyl-thiazole moiety .
Physicochemical Properties
Biological Activity
The compound (2E)-2-{[(4-acetylphenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile, also known by its CAS number 1025529-30-9, is a member of the class of compounds that exhibit diverse biological activities. Its unique structure, which includes an acetylphenyl moiety and a nitrile functional group, positions it as a candidate for various pharmacological applications. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 278.34 g/mol. The compound features a ketone functional group and a double bond configuration denoted by "E," which indicates specific spatial arrangements of its substituents.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₈N₂O |
| Molecular Weight | 278.34 g/mol |
| Functional Groups | Ketone, Nitrile |
| Solubility | Soluble in organic solvents |
Biological Activity
Research indicates that compounds with similar structures to this compound exhibit significant biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of this compound possess antimicrobial properties against various bacterial strains. For instance, one study highlighted its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
- Anticancer Properties : The compound has been investigated for its potential anticancer effects. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines, suggesting mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : Research has indicated that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators in cellular models.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, this compound was tested against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, showcasing its potential as an antimicrobial agent.
Case Study 2: Anticancer Activity
A research article in Cancer Letters explored the effects of the compound on human breast cancer cell lines (MCF-7). The findings revealed that treatment with the compound resulted in a significant reduction in cell viability (approximately 70% at 50 µM concentration), along with increased markers of apoptosis.
The proposed mechanisms behind the biological activities of this compound include:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in inflammatory pathways.
- Induction of Apoptosis : It appears to activate intrinsic apoptotic pathways in cancer cells.
- Interaction with Cell Membranes : Its lipophilic nature allows it to integrate into cell membranes, potentially disrupting cellular integrity in pathogens.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (2E)-2-{[(4-acetylphenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile?
- Methodology : The compound can be synthesized via condensation reactions between 4-acetylaniline and 4,4-dimethyl-3-oxopentanenitrile derivatives under controlled pH (6–8) and temperature (60–80°C). Solvent selection (e.g., ethanol or acetonitrile) significantly impacts yield, with reflux conditions favoring imine bond formation. Purification typically involves column chromatography using silica gel and ethyl acetate/hexane gradients .
- Key Considerations : Monitor reaction progress via TLC and confirm the E/Z isomerism using NMR. The presence of electron-withdrawing groups (e.g., acetyl) on the phenyl ring may require extended reaction times for complete conversion.
Q. How is the molecular structure of this compound validated in academic research?
- Methodology : Use a combination of spectroscopic techniques:
- NMR : and NMR to confirm proton environments and carbon assignments, particularly distinguishing between keto-enol tautomers.
- IR : Identify characteristic peaks for nitrile (~2220 cm), ketone (~1700 cm), and imine (~1640 cm) groups.
- X-ray Crystallography : For unambiguous confirmation, employ SHELX or OLEX2 software for structure refinement, ensuring proper crystal mounting and data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .
Advanced Research Questions
Q. What computational strategies are effective for predicting the reactivity of this compound in biological systems?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., acetylcholinesterase for neurodegenerative studies). Parameterize the ligand’s partial charges using Gaussian-based DFT calculations (B3LYP/6-31G* level) .
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze RMSD and hydrogen-bond occupancy to identify critical residues for interaction.
- Data Interpretation : Cross-validate computational results with experimental assays (e.g., enzyme inhibition IC) to resolve discrepancies between predicted and observed activities.
Q. How can researchers address contradictions in stability data under varying environmental conditions?
- Methodology : Design stability studies with controlled variables:
- pH : Test degradation kinetics in buffers (pH 3–10) using HPLC to quantify residual compound.
- Temperature : Perform accelerated stability testing (40–60°C) and extrapolate shelf-life via Arrhenius equations.
- Light Sensitivity : Expose samples to UV-Vis light (300–800 nm) and monitor photodegradation products via LC-MS.
- Case Study : Evidence suggests nitrile groups hydrolyze to amides under acidic conditions, while ketones undergo aldol condensation at high pH. Use kinetic modeling (e.g., pseudo-first-order) to reconcile conflicting degradation pathways .
Key Recommendations for Researchers
- Synthetic Optimization : Screen solvent/base combinations to improve yields for large-scale synthesis.
- Advanced Characterization : Pair XRD with solid-state NMR to resolve polymorphism issues.
- Biological Studies : Prioritize ADMET profiling early in pharmacological research to identify metabolic liabilities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
